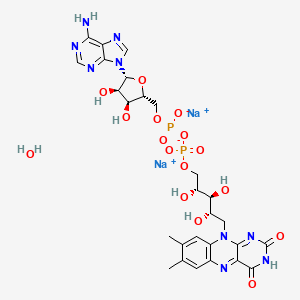
Glyhexamide
Übersicht
Beschreibung
Glyhexamide is a chemical compound with the molecular formula C16H22N2O3S . It is known for its hypoglycemic properties and is used primarily in the treatment of diabetes. This compound belongs to the class of sulfonylureas, which are compounds that stimulate insulin release from the pancreatic beta cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Glycemid kann durch Reaktion von Hydrindan-5-sulfonamid mit Cyclohexylisocyanat synthetisiert werden . Die Reaktion umfasst typischerweise die folgenden Schritte:
- Herstellung von Hydrindan-5-sulfonamid.
- Reaktion von Hydrindan-5-sulfonamid mit Cyclohexylisocyanat unter kontrollierten Bedingungen zur Bildung von Glycemid.
Industrielle Produktionsmethoden
Die industrielle Produktion von Glycemid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glycemid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Glycemid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Glycemid in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Glycemid kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Wichtige gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Substituierte Sulfonamide.
Wissenschaftliche Forschungsanwendungen
Glycemid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Sulfonylharnstoffderivaten.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Zellstoffwechsel und die Insulinsekretion.
Medizin: Primär zur Behandlung von Diabetes aufgrund seiner blutzuckersenkenden Eigenschaften.
Industrie: Anwendung bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle
Wirkmechanismus
Glycemid übt seine blutzuckersenkenden Wirkungen aus, indem es die Freisetzung von Insulin aus den Betazellen der Bauchspeicheldrüse stimuliert. Es bindet an den Sulfonylharnstoff-Rezeptor auf den Betazellen, was zur Schließung von ATP-abhängigen Kaliumkanälen führt. Dies führt zu einer Depolarisation der Zellmembran und zur Öffnung von spannungsgesteuerten Calciumkanälen. Der Einstrom von Calciumionen löst die Exozytose von Insulin enthaltenden Granula aus, wodurch die Insulinsekretion erhöht wird .
Wirkmechanismus
Glyhexamide exerts its hypoglycemic effects by stimulating the release of insulin from the pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tolbutamid: Ein weiterer Sulfonylharnstoff, der zur Behandlung von Diabetes eingesetzt wird.
Chlorpropamid: Ein langwirksamer Sulfonylharnstoff mit ähnlichen blutzuckersenkenden Wirkungen.
Glibensamid: Bekannt für seine starke blutzuckersenkende Wirkung.
Einzigartigkeit von Glycemid
Glycemid ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ein Gleichgewicht zwischen Potenz und Wirkdauer bietet. Im Gegensatz zu einigen anderen Sulfonylharnstoffen erhöht Glycemid die Seruminsulin-Konzentration nicht signifikant, was es zu einer bevorzugten Wahl für bestimmte Diabetiker macht .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRPNQDSKJJQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196383 | |
| Record name | Glyhexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-71-8 | |
| Record name | Glyhexamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyhexamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYHEXAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyhexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYHEXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















